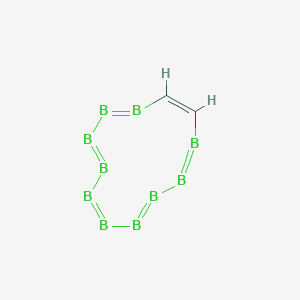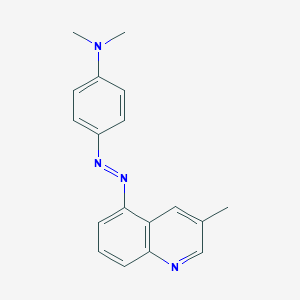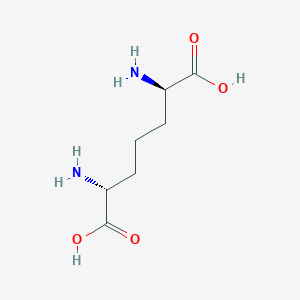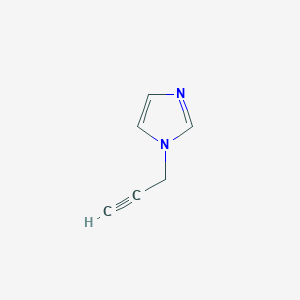
Mercury bis(4-chlorobenzoate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mercury bis(4-chlorobenzoate) is a chemical compound that has been used in scientific research for many years. It is a white powder that is soluble in organic solvents and has been used in various applications, including as a catalyst and as a reagent in organic synthesis.
作用機序
Mercury bis(4-chlorobenzoate) acts as a Lewis acid catalyst in many organic synthesis reactions. It can coordinate with electron-rich species, such as alcohols and amines, to form stable complexes. The coordination of these species with mercury bis(4-chlorobenzoate) can activate them towards nucleophilic attack, leading to the formation of new bonds. In addition, mercury bis(4-chlorobenzoate) can also act as a nucleophile in some reactions, attacking electrophilic species to form new bonds.
生化学的および生理学的効果
Mercury bis(4-chlorobenzoate) is a toxic compound that can have harmful effects on living organisms. It can cause damage to the liver, kidneys, and nervous system. It can also cause skin irritation and allergic reactions. Therefore, it is important to handle this compound with care and to follow strict safety protocols when working with it in the laboratory.
実験室実験の利点と制限
The advantages of using mercury bis(4-chlorobenzoate) in laboratory experiments include its high catalytic activity and its ability to activate electron-rich species towards nucleophilic attack. However, its toxic nature and potential for harm to living organisms limit its use in certain applications. Therefore, it is important to use this compound only in well-ventilated areas and to dispose of it properly after use.
将来の方向性
There are several future directions for the use of mercury bis(4-chlorobenzoate) in scientific research. One area of interest is the development of new catalysts based on this compound that are more efficient and less toxic. Another area of interest is the use of mercury bis(4-chlorobenzoate) in the synthesis of new polymeric materials with unique properties. In addition, the use of mercury bis(4-chlorobenzoate) in the preparation of organometallic compounds for use in catalysis and materials science is also an area of future research.
合成法
Mercury bis(4-chlorobenzoate) can be synthesized by reacting mercury(II) oxide with 4-chlorobenzoic acid in the presence of a solvent such as acetic acid. The reaction is exothermic and produces mercury bis(4-chlorobenzoate) as a white powder. The reaction can be carried out under reflux conditions for several hours to ensure complete conversion of the reactants to the product.
科学的研究の応用
Mercury bis(4-chlorobenzoate) has been used in various scientific research applications. It has been used as a catalyst in organic synthesis reactions, such as the synthesis of esters and amides. It has also been used as a reagent in the preparation of organometallic compounds. In addition, mercury bis(4-chlorobenzoate) has been used in the synthesis of polymeric materials, such as polycarbonates and polyesters.
特性
CAS番号 |
15516-76-4 |
|---|---|
製品名 |
Mercury bis(4-chlorobenzoate) |
分子式 |
C14H8Cl2HgO4 |
分子量 |
511.7 g/mol |
IUPAC名 |
4-chlorobenzoate;mercury(2+) |
InChI |
InChI=1S/2C7H5ClO2.Hg/c2*8-6-3-1-5(2-4-6)7(9)10;/h2*1-4H,(H,9,10);/q;;+2/p-2 |
InChIキー |
WQPHTPYIKIWESZ-UHFFFAOYSA-L |
SMILES |
C1=CC(=CC=C1C(=O)[O-])Cl.C1=CC(=CC=C1C(=O)[O-])Cl.[Hg+2] |
正規SMILES |
C1=CC(=CC=C1C(=O)[O-])Cl.C1=CC(=CC=C1C(=O)[O-])Cl.[Hg+2] |
その他のCAS番号 |
15516-76-4 |
関連するCAS |
74-11-3 (Parent) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2H,8H-Benzo[1,2-b:3,4-b']dipyran-2-one, 9,10-dihydro-9-hydroxy-8,8-dimethyl-, (R)-](/img/structure/B102272.png)
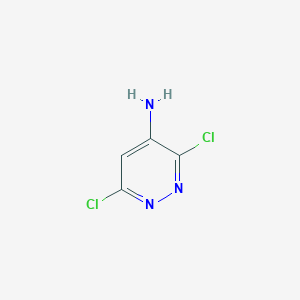
![(8S,9S,13R,14S)-1,13-Dimethyl-17-(6-methylheptan-2-yl)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B102274.png)
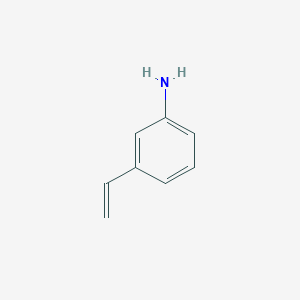
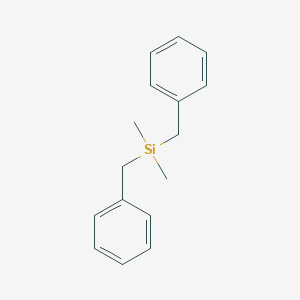
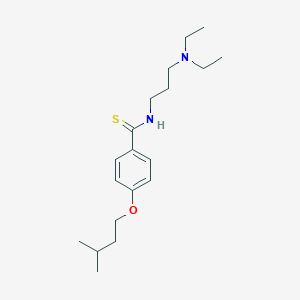
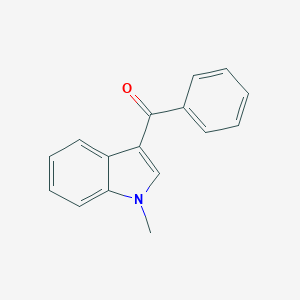
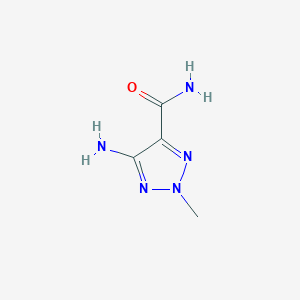
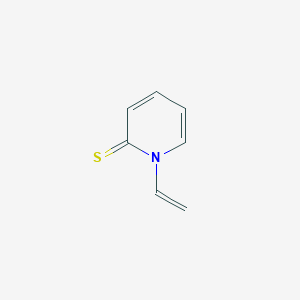
![Hydroxy[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methoxy]acetic acid](/img/structure/B102287.png)
